2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile
Description
Historical Context and Discovery
The synthesis of 2-methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile aligns with advancements in α-aminonitrile chemistry, a field revitalized by the Strecker reaction’s modern adaptations. While the compound itself lacks a documented discovery timeline, its structural framework derives from methodologies developed for tertiary α-aminonitriles. These methodologies emerged prominently in the late 20th century, as catalytic asymmetric synthesis gained traction. For example, ferrous oxalate-mediated cyanations of secondary amines, as reported in 2015, provided scalable routes to similar nitriles. The compound’s design reflects broader trends in bifunctional building block development, particularly for pharmaceutical intermediates.
Nomenclature Systems and Chemical Identity
The systematic IUPAC name This compound delineates its structure unambiguously:
- Parent chain : Propanenitrile (3-carbon chain with a nitrile group at position 1).
- Substituents :
- A methyl group at position 2.
- A [(4-methylphenyl)methyl]amino group at position 2.
Alternative designations include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1018265-76-3 | |
| Molecular Formula | C₁₂H₁₆N₂ | |
| Molecular Weight | 188.27 g/mol | |
| MDL Number | MFCD10014475 |
The compound is occasionally referenced as N-(4-methylbenzyl)-2-methyl-2-aminopropanenitrile in synthetic literature.
Classification within Aminonitrile Compounds
This compound belongs to two subclasses:
- Tertiary α-aminonitriles : Characterized by a central carbon bonded to both amino and nitrile groups, with three alkyl/aryl substituents (here: two methyl groups and a 4-methylbenzyl group).
- Aromatic aminonitriles : Distinguished by the presence of an aromatic ring (4-methylphenyl) in the amino substituent.
Comparative analysis with other aminonitriles:
Significance in Organic Chemistry Research
This compound exemplifies three critical research themes:
- Bifunctional Synthons : The nitrile and tertiary amine groups enable divergent reactivity, such as:
Catalytic Asymmetric Synthesis : Its sterically hindered structure challenges traditional Strecker protocols, spurring innovations in chiral catalyst design. For instance, iron-based catalysts achieve enantioselective cyanations of secondary amines under mild conditions.
Pharmaceutical Intermediates : The 4-methylbenzyl moiety is prevalent in kinase inhibitors and anticoagulants, positioning this compound as a precursor in targeted drug discovery.
Properties
IUPAC Name |
2-methyl-2-[(4-methylphenyl)methylamino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10-4-6-11(7-5-10)8-14-12(2,3)9-13/h4-7,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYHZCGPJVREMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile typically involves the reaction of 4-methylbenzylamine with 2-methylpropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Electronic Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃ in 15a and 15d) increase the electrophilicity of the nitrile group, enhancing reactivity in nucleophilic additions or cyclization reactions .
- Electron-donating groups (e.g., methoxy in 2.8c) improve solubility in polar solvents, which is advantageous for pharmacokinetics .
- Methyl branching at the propanenitrile backbone (common in all analogs) reduces conformational flexibility, favoring entropically driven binding .
Pharmacological Potential
- The benzylamino group in the target compound may confer selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) due to structural resemblance to known ligands .
Notes on Key Challenges and Opportunities
Synthesis Challenges: Introducing the [(4-methylphenyl)methyl]amino group requires careful control of reaction conditions to avoid over-alkylation or decomposition .
Solubility Limitations : The hydrophobic 4-methylbenzyl group may reduce aqueous solubility, necessitating formulation strategies (e.g., salt formation or prodrug design) .
Biological Screening : Prioritizing assays for receptor binding or enzyme inhibition (e.g., calcium channels, kinases) is recommended based on analog data .
Biological Activity
2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile, with the molecular formula C12H16N2, is an organic compound notable for its unique structural features, which include a nitrile functional group and a para-methylphenyl group. This compound has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its significant biological activities, particularly its potential anticonvulsant properties.
Chemical Structure and Properties
The compound's structure is characterized by:
- Molecular Formula : C12H16N2
- Functional Groups : Nitrile and amine
- Physical State : Solid at room temperature
- Melting Point : 36°C to 40°C
These properties contribute to its reactivity and potential applications in various scientific fields.
Anticonvulsant Properties
Research indicates that this compound exhibits significant anticonvulsant activity. Studies have shown that it can suppress seizure activity in animal models, suggesting its potential as a therapeutic agent for epilepsy. The mechanism of action is believed to involve modulation of neurotransmitter systems, specifically:
- GABAergic Pathways : Enhancing GABA (gamma-aminobutyric acid) activity may contribute to its anticonvulsant effects.
- Glutamatergic Pathways : Interference with glutamate signaling could also play a role in reducing neuronal excitability.
Interaction with Biological Systems
The compound's interactions with specific molecular targets are critical for understanding its biological effects. Preliminary findings suggest that it may bind to various receptors or enzymes, modulating their activity. Research is ongoing to elucidate these interactions further, which could lead to new therapeutic applications in pharmacology and biotechnology.
Case Studies and Experimental Data
Several studies have been conducted to explore the biological activity of this compound:
- Animal Model Studies : In controlled experiments, this compound demonstrated a significant reduction in seizure frequency compared to control groups. The studies utilized various dosages and assessed behavioral changes alongside biochemical markers of neuronal activity.
- Mechanistic Studies : Interaction studies have focused on how the compound affects neurotransmitter systems. For instance, it was observed that the compound could enhance GABA receptor activation while inhibiting certain glutamate receptors, leading to a net decrease in excitatory neurotransmission.
- Comparative Analysis : The biological activity of this compound was compared with structurally similar compounds (see Table 1). This analysis highlighted the unique reactivity patterns and biological profiles of the compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylphenylacetonitrile | Contains a phenyl group and nitrile | Precursor in organic synthesis |
| 2-Amino-3-methylbutyronitrile | Similar amine and nitrile functions | Different biological activities |
| N-(4-Methylphenyl)-N'-cyanoformamide | Features formamide instead of nitrile | Potential therapeutic applications |
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with an oral bioavailability of approximately 31.8%. Toxicity studies conducted in animal models showed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic Substitution : React 2-amino-2-methylpropanenitrile with 4-methylbenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N). Optimize temperature (60–80°C) and reaction time (12–24 hrs) to improve yield .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Catalyst screening (e.g., KI for SN2 reactions) and stoichiometric control of the benzylating agent (1.2–1.5 equiv) can reduce side products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals: nitrile (δ ~120 ppm in ¹³C), aromatic protons (δ 7.1–7.3 ppm), and methyl groups (δ 1.4–2.5 ppm) .
- IR : Confirm nitrile group (C≡N stretch at ~2240 cm⁻¹) and secondary amine (N-H bend at ~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ expected at m/z ~243) and fragmentation patterns .
Q. How should researchers handle this compound safely in the lab?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation .
- Storage : Keep in a cool, dry place (<25°C) in amber glass vials. Avoid contact with strong oxidizers due to nitrile reactivity .
- Spill Management : Neutralize with sodium hypochlorite solution and adsorb with inert material (vermiculite) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodology :
- Data Collection : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) .
- Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement. Validate geometry with ORTEP-3 .
- Analysis : Compare bond lengths (C≡N: ~1.16 Å) and torsion angles with DFT-optimized models .
Q. What computational strategies predict the compound’s reactivity or biological interactions?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases, as seen in structurally related LRRK2 inhibitors) .
- MD Simulations : Assess stability in aqueous solutions (GROMACS, CHARMM force field) to predict hydrolysis pathways .
Q. How can conflicting data on stability or reactivity be reconciled?
- Methodology :
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolysis to amides) .
- Kinetic Analysis : Use UV-Vis spectroscopy to track nitrile reactivity under varying pH (pseudo-first-order kinetics) .
- Cross-Validation : Compare NMR, IR, and MS data with computational predictions to resolve spectral discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
